2-(Ethylcarbamoyl)benzoic acid
Description
2-(Ethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring an ethylcarbamoyl (-NHCOC₂H₅) substituent at the ortho position of the aromatic ring. This compound is structurally characterized by the integration of a carboxamide group directly linked to an ethyl moiety, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities. Applications of this compound are inferred to span pharmaceutical intermediates and biochemical research, particularly in ligand-receptor interaction studies due to its carbamoyl functionality .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(ethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UKVAJXRECGGFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,2-[(ethylamino)carbonyl]- typically involves the reaction of benzoic acid with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride is then reacted with ethylamine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of benzoic acid,2-[(ethylamino)carbonyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid,2-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features:
Physicochemical Properties
*Calculated based on molecular formula C₁₀H₁₁NO₃.
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | 2-Benzoylbenzoic acid | 2-Ethoxybenzoic acid |
|---|---|---|---|
| Substituent | -NHCOC₂H₅ | -COC₆H₅ | -OCH₂CH₃ |
| Molecular Weight | 195.2 | 226.23 | 166.18 |
| Key Interaction | H-bonding | π-π stacking | Van der Waals |
| Application | Receptor ligands | Enzyme inhibitors | Solubility enhancers |
Q & A
Q. What are the common synthetic routes for preparing 2-(Ethylcarbamoyl)benzoic acid, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling ethylamine with a benzoyl chloride derivative under controlled conditions. For example, amidation reactions using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) at 0–25°C can yield the target compound. Critical parameters include:
- Catalyst selection : Use of 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
- pH control : Maintaining mildly acidic conditions (pH 6–7) to prevent hydrolysis of the carbamoyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- Spectroscopy :
- NMR : H NMR (DMSO-d6) to confirm ethylcarbamoyl proton signals (δ 1.1–1.3 ppm for CH3, δ 3.2–3.4 ppm for NHCH2).
- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) groups.
- Chromatography :
- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
- LC-MS/MS : Quantification in biological matrices using multiple reaction monitoring (MRM) transitions (e.g., m/z 208 → 164) .
Q. What known biological activities or therapeutic potentials have been reported for this compound in preclinical studies?
- Methodological Answer : While direct studies on the 2-substituted isomer are limited, structurally related compounds exhibit:
- Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC ~32 µg/mL) via disruption of cell membrane integrity .
- Metabolic relevance : As a metabolite of DEET (insect repellent), it is implicated in toxicological studies evaluating renal and hepatic health impacts .
Advanced Research Questions
Q. What are the challenges in quantifying this compound in biological matrices, and what advanced analytical strategies are recommended?
- Methodological Answer : Key challenges include low analyte concentration and matrix interference. Recommended strategies:
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from urine or plasma .
- Detection : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode for enhanced specificity.
- Validation : Calibration curves (1–100 ng/mL) with deuterated internal standards (e.g., d5-ethylcarbamoyl benzoic acid) to correct for matrix effects .
Q. How do metabolic studies inform the pharmacokinetic profile of this compound, and what contradictions exist between in vitro and in vivo models?
- Methodological Answer :
- In vitro models (hepatocyte cultures): Rapid glucuronidation (t ~2 h) via UGT1A9, suggesting high hepatic clearance.
- In vivo findings (rodent studies): Prolonged detection in urine (>48 h), indicating renal reabsorption or enterohepatic recirculation.
- Contradictions : Discrepancies in elimination rates highlight species-specific metabolic pathways or unaccounted transporter-mediated uptake (e.g., OAT1/OAT3 transporters) .
Q. What experimental design considerations are critical when investigating the environmental persistence or degradation pathways of this compound?
- Methodological Answer :
- Degradation studies : Use of C-labeled compound to track mineralization in soil/water systems.
- Conditions : Vary pH (4–9), temperature (10–40°C), and microbial activity (sterile vs. non-sterile samples).
- Analytical endpoints : LC-MS/MS for parent compound and GC-MS for breakdown products (e.g., benzoic acid, ethylamine).
- Data interpretation : Compare half-lives under aerobic vs. anaerobic conditions to model environmental fate .
Q. How can researchers resolve contradictory data regarding the cellular uptake mechanisms of this compound across different cell lines?
- Methodological Answer :
- Orthogonal assays : Combine fluorescent tagging (e.g., FITC conjugation) with radiolabeled (H) compound to validate uptake efficiency.
- Inhibitor studies : Test uptake in presence of monocarboxylate transporter (MCT) inhibitors (e.g., α-cyano-4-hydroxycinnamate) or proton gradient disruptors (e.g., FCCP).
- Cell-specific factors : Account for differences in MCT expression (e.g., HeLa vs. HEK293 cells) using qPCR or Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
